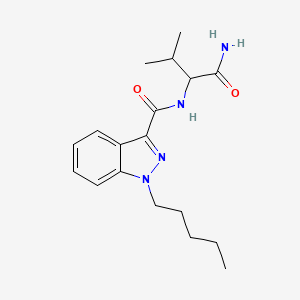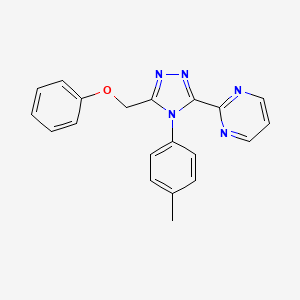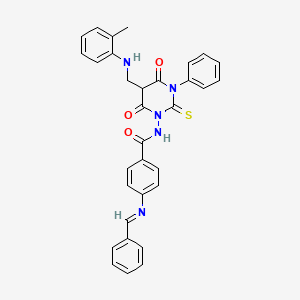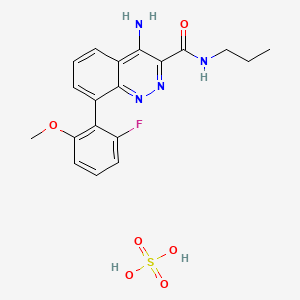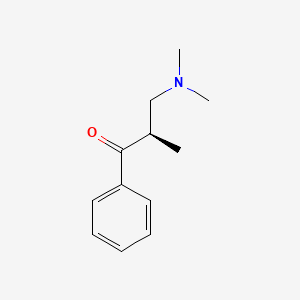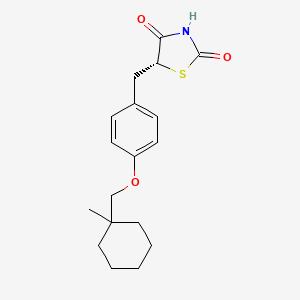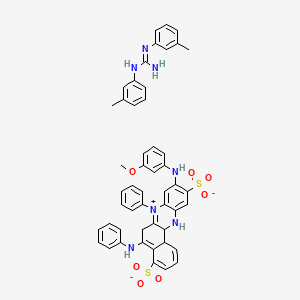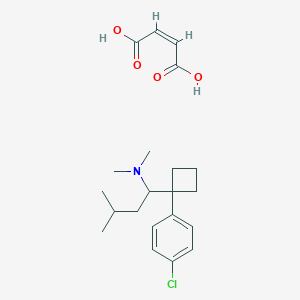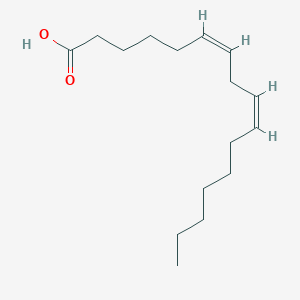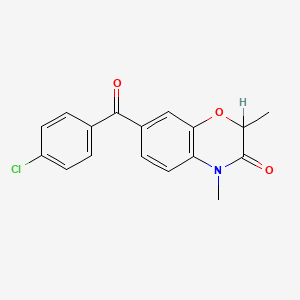
(+-)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chlorobenzoyl group attached to the benzoxazinone core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of (±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives or oxides.
Reduction: Formation of benzyl derivatives or other reduced forms.
Substitution: Formation of substituted benzoxazinone derivatives with various functional groups.
Scientific Research Applications
(±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzoyl)chromone: Shares the chlorobenzoyl group but differs in the core structure.
6-Chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one: Similar chlorobenzoyl group with a different chromenone core.
5-(Benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorobenzoyl group with a triazole core.
Uniqueness
(±)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific benzoxazinone core structure combined with the chlorobenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
123172-52-1 |
|---|---|
Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
7-(4-chlorobenzoyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10-17(21)19(2)14-8-5-12(9-15(14)22-10)16(20)11-3-6-13(18)7-4-11/h3-10H,1-2H3 |
InChI Key |
LJOKGNARINNGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



